Cas no 947-73-9 (9-Aminophenanthrene)

9-Aminophenanthrene structure
9-Aminophenanthrene structure
Nome del prodotto:9-Aminophenanthrene
Numero CAS:947-73-9
MF:C14H11N
MW:193.243843317032
CID:40389
PubChem ID:24848932

9-Aminophenanthrene Proprietà chimiche e fisiche

Nomi e identificatori

    • 9-Aminophenanthrene
    • 9-AMINO PHENANTHRANE
    • 2-aminophenanthrene
    • 9-aminophenantrene
    • 9-PHENANTHRENAMINE
    • 9-Phenanthrylamine
    • Phenanthren-9-ylaMine
    • Phenanthrylamine
    • 9-Phenanthrylamine (6CI, 7CI, 8CI)
    • (Phenanthren-9-yl)amine
    • Phenanthren-9-amine
    • J-519490
    • 9Phenanthrylamine
    • EINECS 213-431-6
    • DB-057531
    • NS00042844
    • CHEMBL83088
    • CHEBI:50475
    • BRN 2209422
    • phenanthren-9-yl-amine
    • STR02251
    • AKOS015854888
    • 9AP
    • DTXCID90164064
    • CCRIS 7006
    • MFCD00001177
    • DB03369
    • H10540
    • Q27094313
    • 7M9M5KM2XY
    • PD007045
    • DTXSID60241573
    • 9-Aminophenanthrene, 96%
    • BIDD:GT0223
    • Phenanthren9amine
    • SY353453
    • SCHEMBL1148967
    • UNII-7M9M5KM2XY
    • 947-73-9
    • MDL: MFCD00001177
    • Inchi: 1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
    • Chiave InChI: KIHQWOBUUIPWAN-UHFFFAOYSA-N
    • Sorrisi: NC1C2C(=CC=CC=2)C2C(=CC=CC=2)C=1

Proprietà calcolate

  • Massa esatta: 193.08900
  • Massa monoisotopica: 193.089149355g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 225
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1061 (rough estimate)
  • Punto di fusione: 137-139 °C (lit.)
  • Punto di ebollizione: 319.47°C (rough estimate)
  • Punto di infiammabilità: 224.4±15.4 °C
  • Indice di rifrazione: 1.5850 (estimate)
  • Coefficiente di ripartizione dell'acqua: It is slightly soluble in water 0.00581 mg/mL.
  • PSA: 26.02000
  • LogP: 4.15640
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C
  • Solubilità: Non determinato

9-Aminophenanthrene Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-37/39
  • RTECS:SG0175000
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

9-Aminophenanthrene Dati doganali

  • CODICE SA:2921499090
  • Dati doganali:

    Codice doganale cinese:

    2921499090

    Panoramica:

    2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

9-Aminophenanthrene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55773-250mg
9-Aminophenanthrene, 96%
947-73-9 96%
250mg
¥5644.00 2023-03-15
Alichem
A019147572-5g
9-Aminophenanthrene
947-73-9 95%
5g
$200.00 2023-08-31
Alichem
A019147572-10g
9-Aminophenanthrene
947-73-9 95%
10g
$340.00 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-233720-250 mg
9-Aminophenanthrene,
947-73-9
250MG
¥1,820.00 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P918695-5g
Phenanthren-9-amine
947-73-9 97%
5g
¥1,522.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P64430-1g
Phenanthren-9-amine
947-73-9 97%
1g
¥454.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P64430-5g
Phenanthren-9-amine
947-73-9 97%
5g
¥1459.0 2024-07-19
Alichem
A019147572-1kg
9-Aminophenanthrene
947-73-9 95%
1kg
$1859.00 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
149101-250MG
9-Aminophenanthrene
947-73-9 96%
250MG
¥1294.44 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-233720-250mg
9-Aminophenanthrene,
947-73-9
250mg
¥1820.00 2023-09-05

9-Aminophenanthrene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage
Hyodo, Kengo ; Hasegawa, Genna; Maki, Hiroya; Uchida, Kingo, Organic Letters, 2019, 21(8), 2818-2822

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Titanium isopropoxide ,  Magnesium Solvents: Tetrahydrofuran ;  4 h, 50 °C
Riferimento
Electrochemical oxidation induced intermolecular aromatic C-H imidation
Hu, Xia; Zhang, Guoting; Nie, Lei; Kong, Taige; Lei, Aiwen, Nature Communications, 2019, 10(1), 1-10

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
A new cyclization reaction
Bradsher, Charles K.; Beavers, Dorothy J.; Little, Edwin D., Journal of the American Chemical Society, 1954, 76,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ;  25 h, 110 °C
Riferimento
Monoamine derivatives having dibenzothiophene structures and organic electroluminescence devices using them
, Japan, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydroxylamine-O-sulfonic acid Solvents: Acetonitrile ,  Water ;  16 h, rt
Riferimento
Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent.
Voth, Samantha; Hollett, Joshua W.; McCubbin, J. Adam, Journal of Organic Chemistry, 2015, 80(5), 2545-2553

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Benzophenone imine Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 - 5 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 10 - 14
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Riferimento
Nickel-Catalyzed Synthesis of Primary Aryl and Heteroaryl Amines via C-O Bond Cleavage
Yue, Huifeng; Guo, Lin; Liu, Xiangqian; Rueping, Magnus, Organic Letters, 2017, 19(7), 1788-1791

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: [4-Methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… ,  [5-Methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]diph… ,  [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC](methanesulfonato-κO)[[5-methoxy-3,4,6-tri… Solvents: 1,4-Dioxane ;  rt; 24 h, 100 °C
Riferimento
Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts
Cheung, Chi Wai; Surry, David S.; Buchwald, Stephen L., Organic Letters, 2013, 15(14), 3734-3737

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Ammonia ,  Sodium amide Solvents: Diethyl ether
Riferimento
New route to 9-phenanthrylamine
Altiparmakian, R. H.; Braithwaite, Richard S. W., Journal of the Chemical Society [Section] C: Organic, 1967, (19),

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
New synthetic route to 9,10-iminophenanthrene
Denis, J. N.; Krief, A., Tetrahedron, 1979, 35(24), 2901-3

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Riferimento
Material for organic electroluminescent device and organic electroluminescent device including the same
, United States, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: L-Hydroxyproline ,  Calcium carbonate ,  Ammonia ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  100 °C; 2 h, 100 °C
Riferimento
Novel substituted heterocyclic compounds as electroluminescent host material for an organic electroluminescent device
, Korea, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ;  24 h, 50 °C
Riferimento
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; Li, Gongqiang; Ess, Daniel H.; Falck, John R.; Kurti, Laszlo, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Derivatives of phenanthrene. The preparation of 9-amino-, 9-iodo-, and 9-fluorophenanthrene
Goldberg, M. A.; Ordas, E. P.; Carsch, G., Journal of the American Chemical Society, 1947, 69, 260-2

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Copper oxide (Cu2O) ,  Ammonia Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Riferimento
Materials for organic electroluminescent devices for improved emission life, and organic electroluminescent devices using the materials
, United States, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane
Riferimento
Efficient Synthesis of 9-Aminophenanthrenes and Heterocyclic Analogues by Electrocyclization of Biaryl Keteniminium Salts
Quinodoz, Pierre ; Kolleth, Amandine; Dagoneau, Dylan ; Yoshimura, Masahiko; Reyes Mendez, Lucia; et al, Helvetica Chimica Acta, 2022, 105(11),

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Benzophenone imine Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  1 d, rt
Riferimento
Aryl amine derivative and application in organic electroluminescent device
, China, , ,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium ,  Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia ;  -33 °C
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Riferimento
A different route to the synthesis of 9,10-disubstituted phenanthrenes
Tempesti, Tomas C.; Pierini, Adriana B.; Baumgartner, Maria T., Journal of Organic Chemistry, 2005, 70(16), 6508-6511

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Riferimento
Monoamine derivatives for use as hole transfer layers in organic electroluminescent devices
, United States, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium ,  Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Ammonia
1.2 180 min, -33 °C
1.3 Reagents: Ammonium nitrate
Riferimento
Synthesis of triaryls: hydroxy and amine dinaphthyl and diphenanthryl aryls by one-pot electron-transfer nucleophilic substitution reactions
Jimenez, Liliana B.; Torres, Natalia V.; Borioni, Jose L.; Pierini, Adriana B., Tetrahedron, 2014, 70(22), 3614-3620

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  25 h, 110 °C
Riferimento
Mono amine derivatives and organic electroluminescent device including the same
, United States, , ,

9-Aminophenanthrene Raw materials

9-Aminophenanthrene Preparation Products

9-Aminophenanthrene Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947-73-9)9-Aminophenanthrene
A845099
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):220.0/730.0